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Compound of Interest

Compound Name: Propargyl-PEG10-acid

Cat. No.: B610209 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Propargyl-PEG10-acid is a bifunctional linker molecule widely employed in bioconjugation and

drug development.[1][2] Its structure features a terminal propargyl group, which contains an

alkyne moiety, and a terminal carboxylic acid. This design allows for a two-step conjugation

strategy. The carboxylic acid can be activated to react with primary amines, such as those

found on the surface of proteins (e.g., lysine residues), forming a stable amide bond.[1][2] The

propargyl group serves as a handle for "click chemistry," specifically the highly efficient and

specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, enabling the

covalent linkage of the PEGylated molecule to an azide-containing molecule.[3]

The polyethylene glycol (PEG) spacer, in this case with ten ethylene glycol units, enhances the

solubility and can improve the pharmacokinetic properties of the resulting conjugates. These

characteristics make Propargyl-PEG10-acid a valuable tool in the development of advanced

biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras

(PROTACs).
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Property Value Reference

Molecular Formula C24H44O12

Molecular Weight 524.6 g/mol

CAS Number 2055022-18-7

Purity Typically ≥95%

Appearance White to off-white solid or oil

Solubility Water, DMSO, DMF, DCM

Storage
-20°C, protected from moisture

and light

Typical Reaction Parameters for CuAAC Reactions
The following table summarizes common quantitative parameters for CuAAC reactions. These

values should be used as a starting point for optimization.
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Parameter
Concentration
Range/Value

Notes Reference

Alkyne (Propargyl-

PEG10-conjugate)
10 µM - 10 mM

Higher concentrations

can lead to faster

reaction rates.

Azide-containing

molecule

1 - 50 equivalents

(relative to alkyne)

An excess of the

azide is often used to

ensure complete

consumption of the

alkyne.

Copper(II) Sulfate

(CuSO₄)
0.1 - 1 mM

Precursor to the active

Cu(I) catalyst.

Sodium Ascorbate

5 - 10 times the

concentration of

copper

Freshly prepared

solution is

recommended to

reduce Cu(II) to Cu(I).

Copper-chelating

ligand (e.g., THPTA)

1:5 molar ratio of

copper to ligand

Protects biomolecules

from oxidative

damage.

Temperature
Room Temperature

(20-25°C) - 50°C

Most CuAAC

reactions are

performed at room

temperature.

Reaction Time 1 - 4 hours
Can be monitored by

LC-MS or SDS-PAGE.

Experimental Protocols
Protocol 1: Amine Coupling of Propargyl-PEG10-acid to
a Protein
This protocol describes the conjugation of Propargyl-PEG10-acid to primary amines on a

protein via EDC/NHS chemistry.
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Materials:

Propargyl-PEG10-acid

Protein with accessible primary amines

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or Sulfo-NHS

Activation Buffer: 0.1 M MES, pH 4.5-6.0

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Desalting column or dialysis equipment for purification

Procedure:

Reagent Preparation:

Equilibrate all reagents to room temperature before use.

Prepare a stock solution of Propargyl-PEG10-acid in anhydrous DMF or DMSO (e.g.,

100 mM).

Immediately before use, prepare stock solutions of EDC and NHS (or Sulfo-NHS) in the

Activation Buffer (e.g., 100 mM each).

Ensure the protein is in the Conjugation Buffer at a suitable concentration (e.g., 1-10

mg/mL). Buffers containing primary amines (like Tris) should be avoided.

Activation of Propargyl-PEG10-acid:

In a microcentrifuge tube, combine 1 equivalent of the Propargyl-PEG10-acid stock

solution with 1.1 equivalents of EDC and 1.1 equivalents of NHS (or Sulfo-NHS) in
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Activation Buffer.

The final concentration of the PEG linker should be in the millimolar range.

Incubate the reaction mixture at room temperature for 15-30 minutes to generate the

active NHS ester.

Conjugation to the Protein:

Immediately add the activated Propargyl-PEG10-NHS ester solution to the protein solution

in the Conjugation Buffer.

The molar ratio of the PEG linker to the protein should be optimized to achieve the desired

degree of labeling. Start with a 5-20 fold molar excess of the linker.

Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle

mixing.

Quenching the Reaction:

Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to

hydrolyze any unreacted NHS esters.

Incubate for 15-30 minutes at room temperature.

Purification:

Remove excess reagents and byproducts by passing the reaction mixture through a

desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Characterization:

Confirm the conjugation and determine the degree of labeling using techniques such as

SDS-PAGE (which will show a shift in the molecular weight of the protein), MALDI-TOF

mass spectrometry, or HPLC.
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Protocol 2: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the propargyl-modified biomolecule from

Protocol 1 and an azide-containing molecule.

Materials:

Propargyl-modified biomolecule (from Protocol 1)

Azide-containing molecule of interest

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine

(TBTA) ligand stock solution (e.g., 100 mM in water or DMSO/water)

Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

Reaction Buffer: PBS, pH 7.4

EDTA solution (0.5 M) for quenching

Purification equipment (e.g., size-exclusion chromatography)

Procedure:

Reaction Setup:

In a microcentrifuge tube, combine the propargyl-modified biomolecule and the azide-

containing molecule in the Reaction Buffer. A 2 to 10-fold molar excess of the azide-

containing molecule over the alkyne-modified biomolecule is a good starting point.

Preparation of the Copper/Ligand Complex:

In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution

and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used to protect

the biomolecule. Let this mixture stand for a few minutes.
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Initiation of the Click Reaction:

Add the copper/ligand complex to the biomolecule/azide mixture. The final concentration

of copper is typically in the range of 50-250 µM.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final

concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

Incubation:

Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the

reaction from light. The reaction progress can be monitored by an appropriate analytical

technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).

Quenching the Reaction:

Once the reaction is complete, quench it by adding EDTA to chelate the copper. A final

concentration of 10-20 mM EDTA should be sufficient.

Purification:

Purify the final conjugate using a suitable method to remove excess reagents and

byproducts, such as size-exclusion chromatography or dialysis.

Characterization:

Characterize the final product for purity, identity, and aggregation using techniques such

as HPLC, LC-MS, and SDS-PAGE.
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Caption: Workflow for Amine Coupling of Propargyl-PEG10-acid.
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Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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